molecular formula C4H10N2 B12642727 Ethylenimine dimer CAS No. 27233-25-6

Ethylenimine dimer

Cat. No.: B12642727
CAS No.: 27233-25-6
M. Wt: 86.14 g/mol
InChI Key: KDUFKIIMEWLUSX-UHFFFAOYSA-N
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Description

Ethylenimine dimer, also known as aziridine dimer, is a compound formed by the dimerization of ethylenimine (aziridine). Ethylenimine is a three-membered ring containing one nitrogen atom and two carbon atoms. This compound is known for its high reactivity due to the ring strain in the aziridine ring. This compound has significant applications in various fields, including polymer chemistry and biomedical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylenimine dimer can be synthesized through the polymerization of ethylenimine. The polymerization process can be initiated using various catalysts such as p-toluenesulfonic acid or benzoic acid. The reaction proceeds similarly to a step-growth polymerization, where the aziridine dimer is the dominant species early in the reaction .

Industrial Production Methods: Industrial production of this compound involves the use of aziridine feedstock. The process typically includes the acid-catalyzed ring-opening polymerization of ethylenimine. This method is widely used due to its efficiency in producing branched polyethyleneimine derivatives .

Chemical Reactions Analysis

Types of Reactions: Ethylenimine dimer undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The ring strain in the aziridine ring makes it highly reactive towards nucleophiles .

Common Reagents and Conditions:

    Nucleophilic Ring-Opening Reactions: These reactions involve the use of nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: Oxidation of this compound can be carried out using oxidizing agents such as hydrogen peroxide or peracids.

    Substitution Reactions: Substitution reactions involve the replacement of a hydrogen atom in the aziridine ring with another substituent, often facilitated by a catalyst.

Major Products Formed: The major products formed from these reactions include various polyamines, which have applications in coatings, adhesives, and biomedical fields .

Scientific Research Applications

Ethylenimine dimer has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethylenimine dimer involves the activation of the aziridine ring, which can undergo nucleophilic attack. The ring strain in the aziridine ring makes it highly reactive, allowing it to form various products through ring-opening reactions. The molecular targets and pathways involved include the formation of polyamines and other nitrogen-containing compounds .

Comparison with Similar Compounds

Uniqueness: Ethylenimine dimer is unique due to its high reactivity and ability to form a wide range of polyamines through ring-opening polymerization. This makes it highly valuable in various industrial and biomedical applications .

Properties

CAS No.

27233-25-6

Molecular Formula

C4H10N2

Molecular Weight

86.14 g/mol

IUPAC Name

aziridine

InChI

InChI=1S/2C2H5N/c2*1-2-3-1/h2*3H,1-2H2

InChI Key

KDUFKIIMEWLUSX-UHFFFAOYSA-N

Canonical SMILES

C1CN1.C1CN1

Origin of Product

United States

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